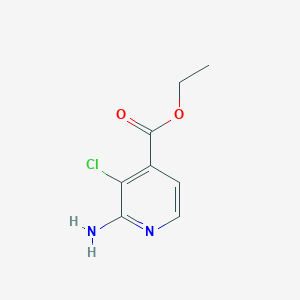

Ethyl 2-amino-3-chloropyridine-4-carboxylate

Descripción general

Descripción

Ethyl 2-amino-3-chloropyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H9ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-chloropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 3-Chloro Position

The chlorine atom at the 3-position undergoes facile substitution with various nucleophiles:

Mechanistic Insight :

The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (ester and amino) that activate the pyridine ring. Copper catalysts enhance amination efficiency by stabilizing intermediates .

Ester Hydrolysis and Functionalization

The ethyl ester group at the 4-position undergoes hydrolysis or transesterification:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6h | 2-Amino-3-chloropyridine-4-carboxylic acid | Precursor for amide coupling |

| Basic Hydrolysis | NaOH (2M), MeOH/H₂O, 60°C | Sodium 2-amino-3-chloropyridine-4-carboxylate | Water-soluble intermediate |

| Transesterification | ROH (e.g., MeOH), H₂SO₄ catalyst | Methyl 2-amino-3-chloropyridine-4-carboxylate | Tailoring solubility for specific syntheses |

Oxidation and Reduction Reactions

Selective redox transformations modify the amino or ester groups:

Oxidation

-

Amino Group : Treatment with H₂O₂/Fe²⁺ yields nitroso derivatives (e.g., 2-nitroso-3-chloropyridine-4-carboxylate).

-

Pyridine Ring : Microbial hydroxylation using Streptomyces sp. MAK1 introduces -OH at the 5-position (analogous to 4-chloropyridin-2-amine hydroxylation) .

Reduction

-

Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH reduces the ester to alcohol (2-amino-3-chloropyridine-4-methanol) with >90% selectivity.

Cyclization and Heterocycle Formation

The compound serves as a scaffold for fused heterocycles:

| Cyclization Partner | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Ethyl isothiocyanate | DMF, 120°C | Pyrido[3,2-d]thiazinone | Anticancer lead compound |

| Thiourea | HCl, reflux | 2-Aminothiazolo[4,5-c]pyridine | Antimicrobial activity |

Example Protocol :

Cyclization with ethyl isothiocyanate (1.2 eq) in DMF at 120°C for 12h yields pyrido[3,2-d]thiazinone (72% yield, m.p. 173–174°C).

Acylation and Amide Coupling

The amino group at the 2-position participates in acylation:

| Acylating Agent | Conditions | Product | Use Case |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 2-Acetamido-3-chloropyridine-4-carboxylate | Protecting group strategy |

| Sulfonyl chlorides | Et₃N, CH₂Cl₂ | Sulfonamide derivatives | Enzyme inhibition studies |

Metal-Catalyzed Cross-Couplings

The chlorine atom enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | 3-Arylpyridine derivatives | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | 3-(N-alkyl)aminopyridine analogs | 55–80% |

Table 2: Microbial Hydroxylation Parameters (Adapted from )

| Substrate | Temperature (°C) | Conversion (%) | Product |

|---|---|---|---|

| 4-Chloropyridin-2-amine | 30 | 97 | 6-Amino-4-chloro-pyridin-3-ol |

| Ethyl 2-aminopyridine-3-carboxylate | 35 | 74 | Hydroxylated derivative |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer and Antimicrobial Properties

Ethyl 2-amino-3-chloropyridine-4-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities. Research indicates that derivatives of this compound can interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways crucial for therapeutic effects.

Case Study: Synthesis of Anticancer Agents

A notable study involved synthesizing novel derivatives of this compound that exhibited selective cytotoxicity against cancer cell lines. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex organic molecules. It can undergo various chemical reactions, such as substitution reactions where the chlorine atom is replaced by other nucleophiles, including amines and thiols.

Data Table: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Chlorine substitution with nucleophiles | Amines, Thiols |

| Oxidation | Conversion to different derivatives | Hydrogen peroxide |

| Reduction | Formation of amine derivatives | Sodium borohydride |

Material Science

Development of New Materials

In material science, this compound is explored for developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Study: Conductive Polymers

Research has demonstrated the use of this compound in synthesizing conductive polymers. These polymers have potential applications in electronic devices, sensors, and energy storage systems due to their enhanced electrical properties.

Mecanismo De Acción

The mechanism by which ethyl 2-amino-3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Ethyl 2-amino-3-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:

2-Amino-3-chloropyridine: This compound lacks the ethyl ester group present in this compound, which can affect its reactivity and applications.

Ethyl 2-chloropyridine-4-carboxylate:

The presence of both the amino and ethyl ester groups in this compound makes it unique and versatile for various applications .

Actividad Biológica

Ethyl 2-amino-3-chloropyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a pyridine ring with an amino group at the 2-position, a chlorine atom at the 3-position, and a carboxylate ester at the 4-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of amino and chloro substituents enhances antimicrobial efficacy .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| Ethyl 2-amino-4-chloropyridine-5-carboxylate | S. aureus | 16 μg/mL |

| Ethyl 3-amino-6-chloropyridine-2-carboxylate | P. aeruginosa | 64 μg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .

| Compound | COX Inhibition (IC50) |

|---|---|

| This compound | 25 μM |

| Diclofenac (control) | 10 μM |

| Celecoxib (control) | 15 μM |

Anticancer Potential

This compound may also exhibit anticancer properties. Studies have indicated that derivatives of pyridine compounds can induce apoptosis in cancer cell lines. For instance, certain analogs have shown cytotoxicity against breast cancer cells, suggesting that modifications in the pyridine structure can enhance anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Chlorination : Starting from pyridine derivatives, chlorination introduces the chlorine atom at the desired position.

- Amination : The introduction of the amino group is achieved through nucleophilic substitution reactions.

- Esterification : Finally, the carboxylic acid is converted into an ester using ethyl alcohol and an acid catalyst.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multiple strains of bacteria. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antibacterial agent.

- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound led to decreased levels of inflammatory markers in animal models, supporting its use in treating inflammatory diseases.

Propiedades

IUPAC Name |

ethyl 2-amino-3-chloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKUWZGWPHOUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955548-68-1 | |

| Record name | ethyl 2-amino-3-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.